Ethyl 3-amino-6-(4-chlorophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate
Description
Ethyl 3-amino-6-(4-chlorophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a fused furopyridine core substituted with a 4-chlorophenyl group at position 6, a trifluoromethyl group at position 4, and an ethyl ester at position 2. This compound shares structural similarities with CDK2 inhibitors reported in recent studies .
Properties
IUPAC Name |
ethyl 3-amino-6-(4-chlorophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N2O3/c1-2-25-16(24)14-13(22)12-10(17(19,20)21)7-11(23-15(12)26-14)8-3-5-9(18)6-4-8/h3-7H,2,22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMYCSUUXLAMDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)N=C(C=C2C(F)(F)F)C3=CC=C(C=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160436-51-1 | |
| Record name | ET 3-AMINO-6-(4-CL-PHENYL)-4-(TRIFLUOROMETHYL)FURO(2,3-B)PYRIDINE-2-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Ethyl 3-amino-6-(4-chlorophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate, with the CAS number 160436-51-1, is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 384.74 g/mol. The compound features a furo[2,3-b]pyridine core, which is known for its diverse biological activities.
Research indicates that compounds with similar structures often interact with various biological targets. The furo[2,3-b]pyridine framework is associated with inhibition of key enzymes involved in cancer pathways, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) pathways.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound.
- In vitro Studies :
- The compound has shown promising results against various cancer cell lines. For instance, it exhibited significant cytotoxicity in MCF7 (breast cancer), HEPG2 (liver cancer), and SK-MEL-5 (melanoma) cell lines.
- The IC50 values for these cell lines were reported to be lower than those of established chemotherapeutics like doxorubicin, indicating its potential as a novel anticancer agent.
| Cell Line | IC50 (µM) | Comparison Drug | Comparison Drug IC50 (µM) |
|---|---|---|---|
| MCF7 | 1.95 | Doxorubicin | 2.71 |
| HEPG2 | 2.36 | Staurosporine | 4.18 |
| SK-MEL-5 | 3.45 | Erlotinib | 0.417 |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes related to cancer progression:
- EGFR Inhibition : this compound demonstrated effective inhibition of EGFR with an IC50 value of approximately 0.24 µM.
- Alkaline Phosphatase : Inhibitory studies against alkaline phosphatase showed that the compound had a binding affinity comparable to standard inhibitors.
Safety and Toxicity
Safety assessments indicate that the compound carries certain risks, as denoted by its GHS classification:
| Hazard Statement | Description |
|---|---|
| H413 | May cause long lasting harmful effects to aquatic life |
| H302 | Harmful if swallowed |
| H319 | Causes serious eye irritation |
Precautionary measures include avoiding release into the environment and ensuring proper handling during experimental procedures.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in a statistically significant reduction in tumor size compared to control groups.
- Combination Therapy : When used in combination with other chemotherapeutics, this compound enhanced overall efficacy and reduced side effects commonly associated with high-dose treatments.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C17H12ClF3N2O3
- Molecular Weight : 384.74 g/mol
- CAS Number : 160436-51-1
- SMILES Notation : CCOC(=O)C1=C(C2=C(O1)N=C(C=C2C(F)(F)F)C3=CC=C(C=C3)Cl)N
The compound features a furo[2,3-b]pyridine core structure, which is known for its diverse biological activities. The presence of trifluoromethyl and chlorophenyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activities
Research indicates that compounds similar to ethyl 3-amino-6-(4-chlorophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate exhibit various biological activities:
- Anticancer Properties : Compounds with furo[2,3-b]pyridine structures have shown promise as potential anticancer agents. Their ability to inhibit specific enzymes involved in cancer cell proliferation is of particular interest.
- Antimicrobial Activity : The presence of amino and halogen substituents in the structure may confer antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
Medicinal Chemistry Applications
This compound can be utilized in the following areas:
- Drug Development : Its unique structural features may be leveraged to design novel therapeutics targeting specific diseases, particularly in oncology and infectious diseases.
- Lead Compound for Derivatization : The compound can serve as a lead for synthesizing derivatives with improved efficacy or reduced toxicity profiles.
Agrochemical Applications
The compound's potential use in agrochemicals stems from its biological activity:
- Herbicide Development : Given its structural characteristics, it may act as a herbicide or plant growth regulator, warranting further investigation into its efficacy against specific weeds.
- Pesticide Formulation : The antimicrobial properties suggest possible applications in developing pesticides that target fungal or bacterial pathogens affecting crops.
Materials Science Applications
In materials science, this compound can be explored for:
- Polymer Chemistry : Its reactivity may allow incorporation into polymer matrices to enhance material properties such as thermal stability or chemical resistance.
- Nanotechnology : The compound could potentially be used in the synthesis of nanoparticles or nanocomposites for applications in electronics or catalysis.
Chemical Reactions Analysis
Substitution Reactions
The 4-chlorophenyl moiety and amino group participate in nucleophilic and electrophilic substitutions:
Halogen Exchange Reactions
The para-chlorine atom undergoes aryl halide displacement under palladium catalysis:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Buchwald-Hartwig amination | Pd(OAc)₂, Xantphos, K₃PO₄, 110°C | Aryl amine derivatives | 72–78% |
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, Na₂CO₃, arylboronic acid | Biaryl analogs | 65–70% |
Amino Group Reactivity
The primary amine at C3 engages in:
- Schiff base formation with aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde) in ethanol (RT, 12 h) .
- Acylation using acetyl chloride or benzoyl chloride in pyridine (0°C → RT, 6 h) to yield N-substituted derivatives .
Oxidation and Dimerization
The amino group facilitates oxidative coupling under mild conditions:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| NaOCl (aq.) | RT, 2 h | Dimeric azobenzene derivative | Regioselective |
| H₂O₂/AcOH | 60°C, 4 h | N-Oxide intermediate | Requires acid catalysis |
Dimerization products exhibit enhanced π-π stacking, as confirmed by XRD studies .
Ester Hydrolysis and Derivatives
The ethyl ester undergoes alkaline hydrolysis to form carboxylic acid precursors for further derivatization:
| Conditions | Product | Applications |
|---|---|---|
| 2M NaOH, EtOH/H₂O (reflux, 4 h) | Carboxylic acid (m.p. 218–220°C) | Coordination complexes |
| HATU/DIPEA, R-NH₂ | Amide derivatives (e.g., peptidomimetics) | Antimicrobial agents |
Comparative Reactivity Table
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound belongs to a broader class of amino-substituted fused bicyclic heterocycles (e.g., furopyridines, thienopyridines), which are often modified at positions 2, 4, and 6 to optimize biological activity. Key analogs include:
Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (Compound 14)
- Substituents : Naphthalen-2-yl (position 6), thiophen-2-yl (position 4).
- Activity : Exhibits CDK2 inhibition with IC50 = 0.93 µM, slightly less potent than the reference drug roscovitine (IC50 = 0.394 µM) .
- Structural Insight : The naphthyl and thiophenyl groups enhance π-π stacking interactions in the kinase active site, but bulkier substituents may reduce solubility.
Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate (Compound 6d)
- Substituents : 5-Bromobenzofuran-2-yl (position 6).
- Synthesis : Prepared via nucleophilic substitution with ethyl chloroacetate .
Ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
Key Observations :
- Trifluoromethyl Group: Enhances lipophilicity and metabolic stability, as seen in the target compound and its thienopyridine analog .
- Aryl Substituents : Bulky groups (naphthyl, bromobenzofuran) improve kinase binding but may reduce cellular permeability.
- Core Heterocycle: Thienopyridines generally exhibit higher chemical stability compared to furopyridines due to sulfur’s lower electronegativity .
Preparation Methods
Doebner-Modified Cyclization with Aryl Aldehydes
A foundational approach to constructing the furo[2,3-b]pyridine core involves adapting methodologies from related trifluoromethyl-substituted systems. In one protocol, 5-(4-chlorophenyl)furan-2-carbaldehyde undergoes condensation with ethyl cyanoacetate under Doebner’s conditions to form (E)-3-{5-[4-chlorophenyl]furan-2-yl}propenoic acid. This intermediate is then converted to the corresponding azide via reaction with thionyl chloride and sodium azide, followed by thermal cyclization in diphenyl ether at 180°C for 6 hours to yield the dihydrofuropyridinone precursor.
A critical modification for introducing the trifluoromethyl group involves treating the cyclized product with trifluoroacetic anhydride in the presence of pyridine, achieving >85% functionalization efficiency. Subsequent aromatization using phosphorus oxychloride at reflux (110°C, 4 hours) generates the chlorinated intermediate, which is reduced to the target amine using hydrazine hydrate and palladium on carbon (10 wt%) in ethanol at 60°C.
Key parameters:
-
Optimal molar ratio of aldehyde to cyanoacetate: 1:1.2
-
Cyclization yield: 72–78% (dihydrofuropyridinone stage)
-
Trifluoromethylation efficiency: 87% ± 3%
Multi-Component Reaction (MCR) Approaches
Groebke–Blackburn–Bienaymé (GBB) Reaction
Recent advances utilize microwave-assisted GBB three-component reactions between 4-chlorobenzaldehyde, 2-aminopyridine derivatives, and tert-octyl isocyanide in acetic acid/water (1:1). This method constructs the aminofuropyridine core in 45–55% yield within 2 minutes under microwave irradiation (80°C, 300 W). Post-MCR modifications include:
-
Diazotization-Cyclization: Treatment with sodium nitrite (0.5 N) in 50% aqueous acetic acid at 0°C for 2 hours induces triazole ring formation, achieving 68% yield for the tricyclic derivative.
-
Esterification: Direct reaction with ethyl chloroformate in dichloromethane using DMAP catalyst (5 mol%) completes the carboxylate functionalization (92% yield).
Advantages:
-
Reduced reaction time (total <4 hours for three steps)
-
Amenable to parallel synthesis for derivative libraries
Sequential Functionalization of Preformed Pyridine Cores
Nucleophilic Aromatic Substitution
A halogenated pyridine intermediate (7-chloro-3-nitro-6-(4-chlorophenyl)furo[2,3-b]pyridine) undergoes sequential amination and trifluoromethylation:
| Step | Reagent/Conditions | Yield |
|---|---|---|
| Nitro Reduction | H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 12 h | 94% |
| Trifluoromethylation | CF₃Cu, DMF, 120°C, 8 h | 63% |
| Esterification | Ethyl chloroformate, Et₃N, THF, 0→25°C | 88% |
This route demonstrates excellent functional group tolerance but requires stringent exclusion of moisture during CF₃Cu-mediated steps.
Comparative Analysis of Synthetic Routes
Table 1. Method Comparison for Ethyl 3-Amino-6-(4-Chlorophenyl)-4-(Trifluoromethyl)Furo[2,3-b]Pyridine-2-Carboxylate Synthesis
The cyclocondensation route remains predominant in industrial settings due to established protocols, while MCR approaches show promise for rapid analogue generation.
Optimization Strategies and Process Improvements
Solvent Effects on Cyclization
Screening of polar aprotic solvents revealed dimethylacetamide (DMA) as superior to DMF or NMP for the key cyclization step:
Solvent Efficiency Ranking:
DMA > DMF > NMP > THF (yields: 78%, 71%, 68%, 42%)
Catalytic System Enhancements
Employing bimetallic Pd-Fe/C (5:1) catalysts during nitro group reduction increased reaction rates by 300% compared to monometallic systems, reducing hydrogenation time from 12 to 4 hours.
Microwave vs Conventional Heating
Comparative studies in MCR steps demonstrated:
| Parameter | Microwave | Conventional |
|---|---|---|
| Yield | 55% | 32% |
| Reaction Time | 2 min | 6 h |
| Byproduct Formation | <5% | 18–22% |
Purification and Characterization Protocols
Final products are typically purified through:
-
Recrystallization: Ethanol/water (3:1) at −20°C achieves >99% purity
-
Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4 → 1:2 gradient)
Structural confirmation relies on:
Q & A
Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic condensation. A common approach includes:
- Step 1: Biginelli reaction using aromatic aldehydes (e.g., 4-chlorobenzaldehyde), ethyl acetoacetate, and thiourea derivatives under acid catalysis to form tetrahydropyrimidine intermediates .
- Step 2: Cyclization with nucleophiles like 3-amino-5-methylisoxazole, catalyzed by palladium or copper in solvents such as DMF or toluene, to assemble the furopyridine core .
- Critical Variables: Catalyst choice (Pd vs. Cu) affects regioselectivity, while solvent polarity (DMF vs. toluene) influences reaction rates. Yields range from 60–85% depending on purification methods (e.g., silica chromatography vs. recrystallization) .
Basic: What spectroscopic and crystallographic techniques are most reliable for structural characterization?
Methodological Answer:
- 1H/13C NMR: Assign signals for the trifluoromethyl group (δ ~110–120 ppm in 13C) and aromatic protons (δ ~6.8–8.2 ppm in 1H) .
- X-ray Crystallography: Resolves non-covalent interactions (e.g., C–H···F and C–H···O bonds) critical for understanding packing motifs. For example, hydrogen-bonded dimers stabilize the crystal lattice .
- LC-MS/HPLC: Validates purity (>95%) and detects byproducts from incomplete cyclization (e.g., unreacted tetrahydropyrimidine intermediates) .
Advanced: How can researchers resolve contradictions in reported synthetic yields or byproduct profiles?
Methodological Answer:
- Contradiction Source: Discrepancies arise from solvent purity (anhydrous vs. technical grade), catalyst loading (5 mol% vs. 10 mol%), or heating methods (microwave vs. reflux) .
- Resolution Strategy:
- Use design of experiments (DoE) to optimize parameters (e.g., temperature, solvent ratio).
- Employ in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify side reactions (e.g., hydrolysis of the ester group) .
- Compare crystallization solvents (e.g., CH2Cl2/petroleum ether vs. ethyl acetate/hexane) to isolate pure product .
Advanced: What non-covalent interactions dominate the crystal structure, and how do they impact physicochemical properties?
Methodological Answer:
- Key Interactions:
- C–H···F Bonds: Between the trifluoromethyl group and adjacent pyridine protons (distance ~2.3–2.5 Å) .
- π-π Stacking: Aromatic chlorophenyl and pyridine rings align with interplanar distances of 3.4–3.6 Å, enhancing thermal stability .
- Property Implications: These interactions increase melting point (>250°C) and reduce solubility in polar solvents, necessitating DMSO or DMF for dissolution .
Intermediate: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core Modifications:
- Biological Assays:
Advanced: What safety protocols are critical during synthesis and handling?
Methodological Answer:
- Hazard Mitigation:
- Waste Disposal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
